Anti-Juvenile Hormone Activity: Direct Head-to-Head Comparison with Fluoromevalonolactone (FMev)
In the only published direct comparator study, the target compound was bioassayed alongside fluoromevalonolactone (FMev, 4-fluoromethyl analog) for anti-juvenile hormone activity against Manduca sexta (tobacco hornworm). FMev was the most active compound in the series, while the difluoro analog (4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one) was approximately 9-fold less active [1]. Three other analogs tested also showed reduced activity, and metabolic conversion to FMev was hypothesized for some [1]. This establishes that the –CF₂H substitution at position 4 substantially attenuates anti-JH activity compared to –CH₂F, confirming that the two compounds are not functionally interchangeable in insect growth regulation research.
| Evidence Dimension | Anti-juvenile hormone activity in Manduca sexta bioassay |
|---|---|
| Target Compound Data | ~9-fold less active than FMev (exact IC₅₀ not reported; relative potency derived from dose–response comparison) |
| Comparator Or Baseline | Fluoromevalonolactone (FMev, 4-fluoromethyl analog); most potent in series (reference activity = 1×) |
| Quantified Difference | ~9-fold reduction in anti-JH potency |
| Conditions | In vivo bioassay using Manduca sexta (tobacco hornworm) larvae; topical application; anti-juvenile hormone activity scored by developmental endpoints |
Why This Matters
For procurement decisions in insect endocrinology research, the 9-fold activity differential means the difluoromethyl analog cannot substitute for FMev as a positive control; conversely, its attenuated activity makes it valuable as a specificity tool or comparator in structure–activity relationship (SAR) studies.
- [1] Quistad, G.B.; Staiger, L.E.; Cerf, D.C. Preparation and Biological Activity of Potential Inhibitors of Insect Juvenile Hormone Biosynthesis. Journal of Agricultural and Food Chemistry, 1982, 30(6), 1151–1154. DOI: 10.1021/jf00114a037. View Source
